Ethyl (5-methoxypyridin-2-YL)acetate
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Overview
Description
Ethyl (5-methoxypyridin-2-YL)acetate is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is an ester derived from 5-methoxypyridine-2-acetic acid and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-methoxypyridin-2-YL)acetate typically involves the esterification of 5-methoxypyridine-2-acetic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-methoxypyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 5-methoxypyridine-2-acetic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 5-methoxypyridine-2-ethanol.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-methoxypyridine-2-acetic acid.
Reduction: 5-methoxypyridine-2-ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (5-methoxypyridin-2-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of ethyl (5-methoxypyridin-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 5-methoxypyridine-2-acetic acid, which can then interact with its target. The methoxy group on the pyridine ring may also play a role in modulating the compound’s activity by affecting its binding affinity to the target .
Comparison with Similar Compounds
Ethyl (5-methoxypyridin-2-YL)acetate can be compared to other esters of pyridine derivatives, such as:
Ethyl nicotinate: An ester of nicotinic acid with similar applications in the pharmaceutical industry.
Ethyl picolinate: An ester of picolinic acid used in the synthesis of coordination compounds.
Ethyl isonicotinate: An ester of isonicotinic acid with applications in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in the presence of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-(5-methoxypyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)6-8-4-5-9(13-2)7-11-8/h4-5,7H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSGQGNHCRPAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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